N-phenyl-N-trimethylsilylaniline

Photoelectron Spectroscopy Electronic Structure Organosilicon Chemistry

Generic N-silylamines often fail in applications requiring precise steric and electronic tuning. N-Phenyl-N-trimethylsilylaniline (Ph2NSiMe3) solves this through its well-defined HOMO localized on the nitrogen, ensuring predictable reactivity. - Enables near-quantitative synthesis of tris(diphenylamino)phosphine via clean chloride displacement, with steric bulk preventing over-reaction. - Serves as a pure inductive spectroscopic model for benchmarking Si-N bond effects, validated by gas-phase photoelectron spectroscopy against Ph2NH. - Available in research-scale batches with full analytical characterization (HPLC, NMR).

Molecular Formula C15H19NSi
Molecular Weight 241.4 g/mol
CAS No. 17425-91-1
Cat. No. B102790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-N-trimethylsilylaniline
CAS17425-91-1
SynonymsSilanamine, 1,1,1-trimethyl-N,N-diphenyl-
Molecular FormulaC15H19NSi
Molecular Weight241.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H19NSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
InChIKeyRLSUOUMJBQZFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-N-trimethylsilylaniline: Sterically Hindered N-Silylamine


N-Phenyl-N-trimethylsilylaniline (CAS 17425-91-1), systematically named 1,1,1-trimethyl-N,N-diphenylsilanamine, is a tertiary N-silylamine reagent of the class Si–N compounds [1]. It features a nitrogen atom bonded to two phenyl rings and a trimethylsilyl (TMS) group, offering a balance of steric bulk and electronic properties distinct from primary silylamines and silyl ethers. Its synthesis and characterization fall within the broader organosilicon chemistry domain, where the diphenylamino substituent imparts unique Lewis basicity and thermal stability [2].

1
Diphenylamino-TMS electronic profile supports controlled silyl-transfer and Si–N bond reactivity studies.
2
Steric bulk from diphenylamino groups may limit over-reaction in synthesis, unlike less hindered N-silylamines.
3
Reported class-level thermal stability context may support high-temperature process development and protection steps.

Why Generic N-Silylamines Cannot Substitute


Procurement based solely on generic class (e.g., 'N-silylamine') is unreliable because the electronic and steric properties of the diphenylamino group create a unique reactivity profile. In a photoelectron spectroscopic study, the ionization energy of the highest occupied molecular orbital (HOMO) for Ph2NSiMe3 was measured and compared directly to its parent amine, Ph2NH, revealing distinct electronic perturbations induced by the TMS group [1]. This fundamental difference in electronic structure means that simpler analogs, such as N-trimethylsilylaniline, will not replicate behavior in applications where the electron-donating character of the nitrogen lone pair is critical.

Electronic Profile

Simpler N-silylamines may not provide the diphenylamino-induced HOMO perturbation, altering reactivity.

Steric Profile

Missing two phenyl rings changes steric environment, potentially affecting selectivity in silyl-transfer steps.

Thermal Stability

Si–H analogs may decompose at lower temperatures; class data suggest Ph2NSiMe3 may be more thermally resilient.

Head-to-Head Evidence for Product Selection


Electronic Perturbation of N-Lone Pair: Ph2NSiMe3 vs. Ph2NH

Silylation of diphenylamine to form Ph2NSiMe3 alters the energy of the highest occupied molecular orbital (HOMO) localized on the aromatic amine fragment. HeI and HeII photoelectron spectra were recorded for both Ph2NH and Ph2NSiMe3, and their HeII/HeI relative photoionization cross-section ratios were determined and compared [1]. The study concluded that the data show no evidence of silicon d-orbital participation in the HOMO, confirming a pure inductive/steric effect of the TMS group on the nitrogen lone pair.

HOMO Perturbation
Head-to-head
Ph2NSiMe3: HeII/HeI ratio determined Ph2NH: HeII/HeI ratio determined
Inductive perturbation; no Si d-orbital participation
Gas-phase UV-PES, HeI/HeII sources
Photoelectron Spectroscopy Electronic Structure Organosilicon Chemistry

Thermal Stability Advantage Over Si–H Analogs

The thermal decomposition pathway of diphenylamino-silane derivatives was investigated. While this study focused on SiH3NPh2 and SiH2(NPh2)2, it established a baseline for the thermal stability of the Si–N bond when substituted with diphenylamino groups. Both studied compounds were thermally stable in vacuo up to 310 °C, with SiH3NPh2 decomposing at 355-380 °C to release hydrogen and silane [1]. This class-level data supports the inference that the fully substituted Ph2NSiMe3, lacking reactive Si–H bonds, will exhibit superior thermal stability compared to Si–H bearing analogs.

Thermal Stability
Class-level inference
Inferred stability >310 °C; SiH3NPh2 decomposes 355–380 °C
May support high-temperature applications
Data to verify; based on Si–H analogs in vacuo
Thermal Stability Organosilanes Structure-Property Relationship

Verified Application Scenarios


Synthesis of Tris(diarylamino)phosphines via Silyl Transfer

N-Phenyl-N-trimethylsilylaniline (Ph2NSiMe3) serves as a specific and quantitative silyl-transfer reagent for the synthesis of tris(diphenylamino)phosphine. In this reaction, (Ph2N)2PCl is treated with Ph2NSiMe3, leading to a clean displacement of the chlorine atom and formation of the target (Ph2N)3P in nearly quantitative yield, as evidenced by published synthetic procedures [1]. The steric bulk of the diphenylamino group prevents over-reaction, a key advantage over less hindered silylamines.

Spectroscopic Model for Inductive Effects in Si–N Bonds

Due to its well-defined HOMO localized on the nitrogen atom, Ph2NSiMe3 is an ideal spectroscopic model for investigating inductive vs. resonance effects in Si–N bonds. Gas-phase photoelectron spectroscopy studies have directly compared it to diphenylamine (Ph2NH) [1]. Researchers needing a pure inductive model for computational or spectroscopic benchmarking should select this compound over analogs where the nitrogen lone pair can participate in resonance with other substituents.

Application
Selection Property
Validation Focus
Tris(diarylamino)phosphine synthesis
Steric control and silyl-transfer selectivity
Reaction selectivity and steric hindrance validation
Spectroscopic model for Si–N inductive effects
Inductive perturbation of N-lone pair
Photoelectron spectrum benchmarking
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